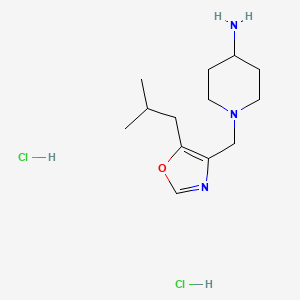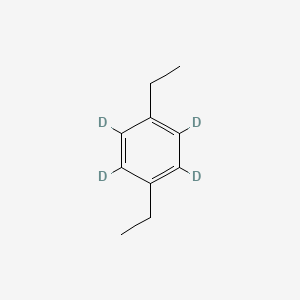![molecular formula C6H9ClF3N3O B1484990 Chlorhydrate de 3-[5-(trifluorométhyl)-1,2,4-oxadiazol-3-yl]propan-1-amine CAS No. 1909319-53-4](/img/structure/B1484990.png)
Chlorhydrate de 3-[5-(trifluorométhyl)-1,2,4-oxadiazol-3-yl]propan-1-amine
Vue d'ensemble
Description
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to an oxadiazole ring.
Applications De Recherche Scientifique
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride has a wide range of scientific research applications:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazide with a nitrile oxide can yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups to the molecule .
Mécanisme D'action
The mechanism of action of 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethyl-substituted oxadiazoles and related heterocyclic compounds. Examples include:
- 3-(Trifluoromethyl)-1,2,4-oxadiazole
- 5-(Trifluoromethyl)-1,2,4-oxadiazole derivatives
Uniqueness
What sets 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride apart is its specific substitution pattern and the presence of the amine hydrochloride group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3O.ClH/c7-6(8,9)5-11-4(12-13-5)2-1-3-10;/h1-3,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCNFHZBDNCNQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NOC(=N1)C(F)(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



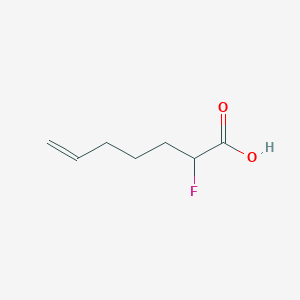


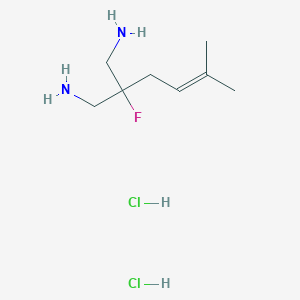
![1-[(4-Methyl-1,4-diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1484918.png)

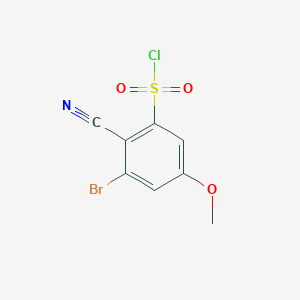
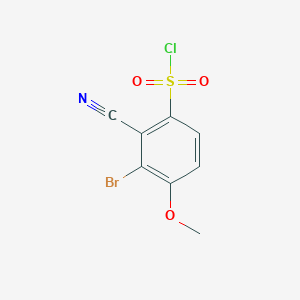
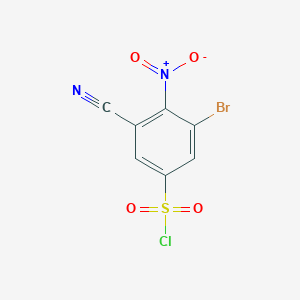
![1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1484926.png)
